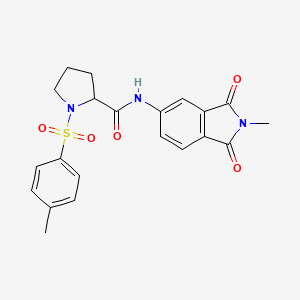

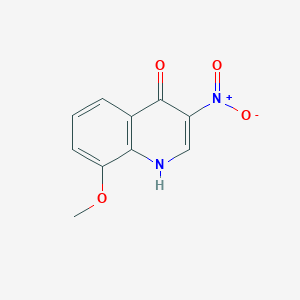

![molecular formula C16H13N5O B2674011 N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide CAS No. 2034207-97-9](/img/structure/B2674011.png)

N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide” is a derivative of 3-aminopyrazine-2-carboxamides . These compounds are known for their antimicrobial activity and have been evaluated for their in vitro cytotoxicity .

Molecular Structure Analysis

While specific molecular structure analysis for “N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide” is not available, it’s known that the three-dimensional structures of similar compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield .Applications De Recherche Scientifique

Coordination Chemistry and Materials Science

- Synthesis and Structure of Copper Complexes : The reaction of N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide with copper(II) perchlorate and 4,4′-bipyridine leads to the formation of new copper complexes, which are mononuclear and have been analyzed by X-ray crystallography to understand their structural properties (Wang, 2020).

- Supramolecular Architectures : Coordination of N-donor ligands like pyrazine with transition metal ions such as Co(II) and Cu(II) results in supramolecular frameworks that have been studied for their structural, analytical, and magnetic properties. These frameworks involve ligand-based hydrogen bonding interactions, showcasing the versatility of these ligands in constructing complex structures (Majumder et al., 2006).

Medicinal Chemistry and Biological Applications

- Antimicrobial and Anticancer Activities : Synthesis and evaluation of derivatives such as 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives based on pyrazine-2-carboxamide scaffolds have been explored for their antimicrobial and anticancer activities. Certain compounds exhibit significant inhibitory effects against various cancer cell lines, indicating the potential for therapeutic applications (Hassan et al., 2014).

- Antimycobacterial Agents : N-(pyrazin-2-yl)benzamides, designed as analogues of N-phenylpyrazine-2-carboxamides, have been evaluated for their growth inhibiting activity against Mycobacterium tuberculosis and non-tuberculous mycobacterial strains. These studies provide insights into the structure-activity relationships of these compounds, highlighting the potential for developing new antimycobacterial agents (Zítko et al., 2018).

Synthesis and Characterization

- Novel Synthesis Approaches : Research has focused on novel synthetic routes and characterization of pyrazine-2-carboxamide derivatives, aiming to explore their chemical properties and potential applications in various fields. These studies often involve spectroscopic techniques such as NMR, FTIR, and mass spectrometry to fully characterize the synthesized compounds (Senthilkumar et al., 2021).

Propriétés

IUPAC Name |

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c22-16(15-11-18-6-7-19-15)21-9-12-3-4-14(20-8-12)13-2-1-5-17-10-13/h1-8,10-11H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTMQCHMSXOQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

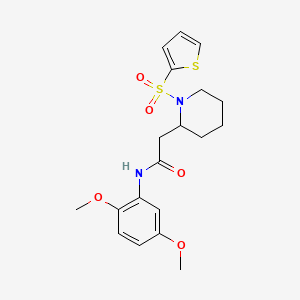

![N-[1-(Methoxymethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2673928.png)

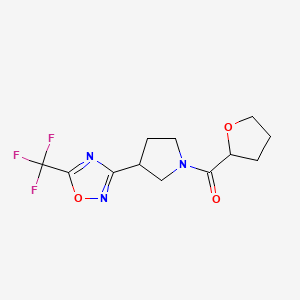

![N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2673930.png)

![2,4-Dichlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2673933.png)

![Ethyl 2-{2-[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2673936.png)

acetonitrile](/img/structure/B2673940.png)

![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B2673944.png)